N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride
Description
Properties
IUPAC Name |
N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NOS2.ClH/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23;/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXQLZXORYGXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Intermediates
- Thiophene Derivatives : Synthesize 4-thiophen-3-ylthiophen-2-yl by coupling thiophene rings using appropriate catalysts and conditions.
- Hept-2-en-4-yn-1-amine Backbone : Prepare this backbone through a series of reactions involving alkyne and alkene formations.
Coupling Reactions
- Use palladium-catalyzed cross-coupling reactions to attach the thiophene derivative to the benzyl group of the amine backbone.
Formation of the Methoxy Group
- Introduce the methoxy group via a Williamson ether synthesis or similar method.
Final Assembly and Hydrochloride Formation
- Combine the intermediates to form the final compound.
- Convert the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Considerations
For industrial-scale production, continuous flow reactors and advanced purification techniques like chromatography are recommended to improve yield and purity. Reaction conditions such as temperature, pressure, and reaction time must be carefully controlled.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce halogenated thiophenes .
Scientific Research Applications
N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene rings in its structure can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Structural Differences :
- Replaces the phenyl-thiophene substituent with a naphthalene group.
- Retains the hept-2-en-4-yn backbone and methylamino group.
Functional Implications :
- Reduced electronic complexity due to the absence of sulfur atoms, which may alter redox properties or binding affinities in biological systems .
N-Ethyl-N-[2-(4-Methoxyphenyl)-1-Methylethyl]amine Hydrochloride
Structural Differences :
- Simpler backbone lacking unsaturated (alkene/alkyne) bonds and thiophene groups.
- Features a methoxyphenyl group instead of the multi-thiophene system.
Functional Implications :
- Absence of conjugated systems limits applications in charge-transfer processes or optoelectronics but may simplify metabolic pathways in drug design .
Key Research Findings and Data
NMR Spectral Comparisons
Evidence from NMR studies (Figure 6, Table 2 in ) highlights critical differences in chemical shifts (ppm) between the target compound and analogs (e.g., "Rapa" and compound 7):
- Region A (positions 39–44) : Significant shifts indicate altered electronic environments near the thiophene substituents.
- Region B (positions 29–36): Minor shifts suggest conserved structural motifs in the heptenynyl chain.
These findings confirm that modifications to the aromatic substituents directly impact local electronic environments, while the core alkyne-alkene backbone remains structurally stable .
Functional and Application-Based Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
